Neurokinin A
Overview
Description
Neurokinin A, formerly known as Substance K, is a member of the tachykinin family of neuropeptide neurotransmitters. Tachykinins are known for their role in nociceptive processing, satiety, and smooth muscle contraction. This compound is produced from the preprotachykinin A gene, which also encodes the neuropeptide substance P. Both this compound and substance P are encoded by the same mRNA, which can be alternatively spliced to produce either compound . This compound is ubiquitous in both the central and peripheral mammalian nervous systems and is involved in reactions to pain and inflammatory responses .
Mechanism of Action
Target of Action
Neurokinin A (NKA), formerly known as Substance K, is a neurologically active peptide translated from the pre-protachykinin gene . It primarily targets the Neurokinin 1 (NK1) and Neurokinin 2 (NK2) receptors . These receptors are part of the tachykinin family of neuropeptide neurotransmitters, which play crucial roles in nociceptive processing, satiety, and smooth muscle contraction .
Mode of Action
NKA interacts with its targets, the NK1 and NK2 receptors, leading to various intracellular changes . NKA preferentially activates the NK2 receptor, which is coupled to Gαq . All three tachykinins, including NKA, are capable of behaving as full agonists at all tachykinin receptor types . The activation of NK2R by NKA is associated with diverse biological responses, such as intestinal motor functions, smooth muscle contraction, inflammation, and asthma .
Biochemical Pathways
The activation of NK1 and NK2 receptors by NKA triggers several intracellular signaling pathways . For instance, the SP-occupied neurokinin-1 receptor is a substrate for phosphorylation by G protein-coupled receptor kinase (GRK). Phosphorylation enhances the interaction of NK1R with β-arrestin, thereby translocating to the plasma membrane and mediating G protein uncoupling and receptor desensitization .
Pharmacokinetics
It’s known that nka is ubiquitous in both the central and peripheral mammalian nervous systems . It’s also known that certain drugs, such as Aprepitant, a selective high-affinity antagonist of human substance P/NK1 receptors, can cross the blood-brain barrier and occupy brain NK1 receptors .
Result of Action
The activation of NK1 and NK2 receptors by NKA leads to various physiological responses. NKA has many excitatory effects on mammalian nervous systems and is also influential on the mammalian inflammatory and pain responses . It’s involved in reactions to pain and the inflammatory responses . Moreover, NKA is a main constituent of sensory neurons innervating the anterior segment of the eye .
Action Environment
The action of NKA can be influenced by various environmental factors. For instance, the presence of other neuropeptides, such as Substance P and Neurokinin B, can affect the binding of NKA to its receptors . Furthermore, the activation of NK2R by NKA is associated with diverse biological responses, which can be influenced by the physiological state of the organism .
Biochemical Analysis
Biochemical Properties
Neurokinin A interacts with various enzymes, proteins, and other biomolecules. It acts via a receptor (the NK-2 receptor) believed to be localized on smooth muscle . This compound controls several signaling pathways by activating the second messenger adenylate cyclase which promotes the synthesis of cyclic adenosine monophosphate cytoplasmic and the activation of protein kinase A .
Cellular Effects
This compound has many effects on various types of cells and cellular processes. It has an inhibitory effect on the formation of myeloid cells . It also has an excitatory effect on mammalian nervous systems and influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to the G-protein coupled receptor, ultimately increasing the release of inositol-phosphate and calcium second messengers . This binding interaction with biomolecules leads to enzyme activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows changes in its effects over time. For example, this compound increased mucosal blood flow maximally by 86% at 25 pmol/kg/min while blood flow of temporal skin increased at all doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It controls several signaling pathways by activating the second messenger adenylate cyclase . This could also include any effects on metabolic flux or metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is ubiquitous in both the central and peripheral mammalian nervous systems
Preparation Methods
Synthetic Routes and Reaction Conditions: Neurokinin A is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin to yield the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, which is optimized for efficiency and yield. The process includes automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and mass spectrometry for characterization .
Chemical Reactions Analysis
Types of Reactions: Neurokinin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized by reactive oxygen species, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting oxidized this compound back to its reduced form.
Substitution: Amino acid residues in this compound can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions:
- **
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Properties
IUPAC Name |
(3S)-3-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H80N14O14S/c1-26(2)18-34(45(73)58-32(42(53)70)15-17-79-6)57-38(67)23-55-49(77)40(27(3)4)63-47(75)35(19-29-12-8-7-9-13-29)60-48(76)37(24-65)62-46(74)36(21-39(68)69)61-50(78)41(28(5)66)64-44(72)33(14-10-11-16-51)59-43(71)31(52)20-30-22-54-25-56-30/h7-9,12-13,22,25-28,31-37,40-41,65-66H,10-11,14-21,23-24,51-52H2,1-6H3,(H2,53,70)(H,54,56)(H,55,77)(H,57,67)(H,58,73)(H,59,71)(H,60,76)(H,61,78)(H,62,74)(H,63,75)(H,64,72)(H,68,69)/t28-,31+,32+,33+,34+,35+,36+,37+,40+,41+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAUFJZALFKPBA-JPQUDPSNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CN=CN2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H80N14O14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701027125 | |
Record name | Neurokinin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701027125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1133.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86933-74-6 | |
Record name | Neurokinin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086933746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neurokinin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701027125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NEUROKININ A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94168F9W1D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.